molecular formula C7H6O2S B2743665 Thieno[3,2-b]furan-5-ylmethanol CAS No. 2460750-53-0

Thieno[3,2-b]furan-5-ylmethanol

Cat. No.: B2743665
CAS No.: 2460750-53-0
M. Wt: 154.18
InChI Key: RLZRKWXTICZERS-UHFFFAOYSA-N
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Description

Thieno[3,2-b]furan-5-ylmethanol is a heterocyclic compound featuring a fused thiophene-furan ring system with a hydroxymethyl (-CH₂OH) substituent at the 5-position. The fused thiophene-furan core confers π-conjugation, which is critical for electronic applications such as organic semiconductors . The hydroxymethyl group may enhance solubility in polar solvents compared to halogenated or alkylated analogs, facilitating processing in device fabrication .

Properties

IUPAC Name

thieno[3,2-b]furan-5-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c8-4-5-3-6-7(10-5)1-2-9-6/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZRKWXTICZERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1SC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions . The reaction conditions typically include the use of catalysts such as Pd(PPh3)4 and copper(I) thiophene-2-carboxylate (CuTc), with K3PO4·3H2O as the base and tert-butanol as the solvent .

Industrial Production Methods: While specific industrial production methods for thieno[3,2-b]furan-5-ylmethanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and reduce costs, as well as ensuring the process is environmentally friendly and sustainable.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]furan-5-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methanol group to a carboxylic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methanol group, where reagents like sodium hydride (NaH) can facilitate the substitution of the hydroxyl group with other functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group would yield thieno[3,2-b]furan-5-carboxylic acid, while reduction would yield this compound.

Scientific Research Applications

Chemical Synthesis

1.1. Building Block for Functionalized Compounds

Thieno[3,2-b]furan-5-ylmethanol serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create a range of functionalized derivatives. For instance, it can be utilized in the synthesis of thieno[3,2-b]thiophene derivatives through cyclization reactions, which are valuable in materials science for developing optoelectronic devices and organic solar cells .

Table 1: Synthesis Pathways Involving this compound

Reaction TypeProduct TypeYield (%)Reference
Cyclization with sulfurThieno[3,2-b]thiophene derivatives59-81
Electrophilic substitutionFunctionalized thieno compoundsVariable
Dehydrogenative couplingBenzothieno[3,2-b]benzofurans64-91

Materials Science

2.1. Optoelectronic Applications

This compound and its derivatives have been investigated for their applications in optoelectronic materials. The incorporation of this compound into polymer matrices enhances the electronic properties necessary for organic photovoltaic devices and light-emitting diodes (LEDs). The tunable properties of thieno compounds allow for the optimization of energy levels and charge transport characteristics essential for device performance .

Case Study: Organic Solar Cells

A study demonstrated that incorporating thieno[3,2-b]furan derivatives into polymer blends significantly improved the power conversion efficiency (PCE) of organic solar cells compared to conventional materials. This enhancement was attributed to better charge mobility and absorption characteristics within the active layer of the solar cell.

Medicinal Chemistry

3.1. Anticancer Activity

Recent research has highlighted the potential of this compound derivatives in medicinal chemistry, particularly their anticancer properties. Preliminary in vitro studies indicate that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve apoptosis as a predominant mode of cell death .

Table 2: Anticancer Activity of Thieno Derivatives

CompoundCancer Cell LineIC50 (µM)MechanismReference
Thieno derivative AB16-F10 melanoma15Apoptosis
Thieno derivative BMCF-7 breast cancer20Apoptosis

Mechanism of Action

Thieno[3,2-b]furan-5-ylmethanol can be compared with other similar compounds, such as benzothieno[3,2-b]benzofuran (BTBF) and benzo[1,2-b:4,5-b’]dithiophene (BDT) . These compounds share a similar fused ring structure but differ in the specific heteroatoms and functional groups present. This compound is unique due to the presence of the methanol group, which imparts distinct chemical and physical properties.

Comparison with Similar Compounds

Thermal Stability:

  • Thieno[3,2-b]thiophene derivatives exhibit thermal stability up to 300–350°C (TGA data), making them suitable for device processing . Furan-containing analogs like Thieno[3,2-b]furan-5-ylmethanol may show slightly lower stability due to the oxygen atom’s reduced thermal resilience compared to sulfur in thiophene .

Optical Properties:

  • Thieno[3,2-b]thiophenes absorb in the UV-vis range (λₐᵦₛ ~350–400 nm), with absorption edges tunable via substituents . The hydroxymethyl group in this compound could redshift absorption due to enhanced electron donation, similar to amino or alkoxy substituents in push-pull dyes .

Electronic Performance:

  • Thieno[3,2-b]thiophene-based semiconductors achieve hole mobilities (μ) of ~0.01–0.1 cm²/V·s in OFETs . Furan analogs may exhibit lower mobilities due to reduced π-overlap from oxygen’s larger atomic size but higher solubility for solution-processed devices .

Biological Activity

Thieno[3,2-b]furan-5-ylmethanol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and its implications in drug discovery, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a unique fused ring system that contributes to its biological activity. The compound's structure allows it to interact with various biological molecules, making it a candidate for therapeutic applications. Its derivatives have shown promise in treating several diseases due to their ability to modulate biological pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of enzymes involved in critical metabolic pathways. For instance, thieno[2,3-d]pyrimidine analogs have been shown to inhibit GARFTase and AICARFTase, which are essential for purine biosynthesis. This compound may exhibit similar inhibitory effects on these enzymes, contributing to its antitumor activity .
  • Anti-inflammatory Activity : Compounds with similar scaffolds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound could also possess anti-inflammatory effects .
  • Antioxidant Properties : The compound may exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases.

In Vitro Studies

Several studies have investigated the biological activity of thieno[3,2-b]furan derivatives:

StudyCompound TestedBiological ActivityKey Findings
Thieno[3,2-b]furan derivativesEnzyme inhibitionInhibits GARFTase (Ki = 2.97 μM)
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidinesAnti-inflammatoryInhibits TNF-α production
Thieno[3,2-b]furan derivativesAntioxidantExhibits significant antioxidant activity

Case Studies

  • Antitumor Activity : Research indicates that thieno[3,2-b]furan derivatives can inhibit tumor growth by targeting specific metabolic pathways involved in cancer cell proliferation. For example, compounds with structural similarities were effective against various cancer cell lines by disrupting purine metabolism .
  • Anti-inflammatory Effects : In vivo studies demonstrated that thieno[3,2-b]furan derivatives reduced paw edema in rat models, indicating their potential as anti-inflammatory agents comparable to established drugs like Indomethacin .

Q & A

Q. Q1. What are the primary synthetic routes for Thieno[3,2-b]furan-5-ylmethanol, and how can reaction conditions be optimized for yield?

Methodological Answer: this compound is typically synthesized via functionalization of the thienofuran core. Key steps include:

  • Bromination : Introducing bromine at the 5-position of thieno[3,2-b]furan using N-bromosuccinimide (NBS) under UV light, followed by Suzuki-Miyaura coupling to attach boronic acid derivatives .
  • Hydroxymethylation : Direct hydroxymethylation via formylation (e.g., Vilsmeier-Haack reaction) followed by reduction (NaBH₄ or LiAlH₄) to yield the alcohol .
    Optimization Tips :
  • Use anhydrous solvents (THF, DMF) to avoid side reactions.
  • Monitor reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2 equivalents of reducing agents) to maximize yield (typically 60–75%) .

Q. Q2. How should researchers characterize this compound to confirm purity and structural integrity?

Methodological Answer: Combine multiple analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the hydroxymethyl group (δ ~3.8–4.2 ppm for -CH₂OH) and aromatic protons (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₈H₆O₂S: theoretical 166.02 g/mol).
  • X-ray Crystallography : For unambiguous confirmation of the fused-ring system and substituent positions .
    Purity Assessment :
  • Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<2% acceptable for most studies) .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported charge transport properties of thienofuran derivatives in organic electronics?

Methodological Answer: Contradictions often arise from variations in:

  • Molecular Packing : Use grazing-incidence X-ray diffraction (GI-XRD) to analyze thin-film crystallinity. Poor π-π stacking reduces mobility .
  • Substituent Effects : Compare derivatives (e.g., brominated vs. methylated) to isolate electronic contributions.
    Case Study :
  • Thieno[3,2-b]thiophene derivatives show mobility variations (10⁻³ to 10⁻¹ cm²/V·s) due to side-chain engineering. Apply DFT calculations to predict orbital alignment and charge delocalization .

Q. Q4. How can structure-activity relationships (SARs) guide the design of this compound derivatives for antimicrobial applications?

Methodological Answer: SAR Framework :

  • Electron-Withdrawing Groups : Chlorine or nitro substituents enhance antimicrobial activity by increasing electrophilicity. For example, dichlorophenyl analogs show MIC values of 8–16 µg/mL against S. aureus .
  • Hydrophobicity : Introduce alkyl chains (e.g., methyl, ethyl) to improve membrane penetration.
    Experimental Design :
  • Screen derivatives against Gram-positive/-negative bacteria using broth microdilution assays. Validate via time-kill kinetics and biofilm inhibition studies .

Q. Q5. What methodologies address low solubility of this compound in aqueous systems for biological assays?

Methodological Answer: Solubility Enhancement Strategies :

  • Derivatization : Convert the hydroxymethyl group to a phosphate ester (water-soluble prodrug).
  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes.
    Validation :
  • Measure solubility via shake-flask method (UV-Vis quantification). Ensure biocompatibility with cell viability assays (e.g., MTT) to exclude solvent toxicity .

Q. Q6. How do computational models predict the optoelectronic properties of this compound-based polymers?

Methodological Answer: Computational Workflow :

DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to determine HOMO/LUMO energies.

TD-DFT : Simulate UV-Vis absorption spectra; compare with experimental data (e.g., λ_max ~350 nm for π→π* transitions).

Charge Mobility Prediction : Use Marcus theory or kinetic Monte Carlo simulations to estimate hopping rates.
Validation :

  • Correlate with OFET performance metrics (e.g., field-effect mobility) .

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